N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
Description
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic small molecule featuring a 4H-chromen-4-one (chromene) core substituted at the 2-position with a 2-fluorophenyl group and at the 6-position with a pyridine-4-carboxamide moiety. The chromene scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The fluorine atom at the ortho position of the phenyl ring and the pyridine-4-carboxamide group are critical for modulating electronic properties, solubility, and target binding.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-17-4-2-1-3-15(17)20-12-18(25)16-11-14(5-6-19(16)27-20)24-21(26)13-7-9-23-10-8-13/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYMMAKCYNTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
-
Resorcinol analog : 5-amino-2-hydroxyacetophenone (precursor for the 6-position amide).
-
β-keto ester : Ethyl acetoacetate or fluorophenyl-substituted analogs.
-
Acid catalyst : Concentrated sulfuric acid (yield: 68–75%) or Lewis acids like FeCl₃ (yield: 82%, milder conditions).
-
Solvent : Ethanol or acetic acid at 80–100°C for 6–12 hours.
Mechanistic Insight :
The reaction proceeds through electrophilic substitution at the resorcinol’s ortho position, followed by cyclodehydration. The 2-fluorophenyl group’s electron-withdrawing nature slows condensation, necessitating higher temperatures (110–120°C) compared to non-fluorinated analogs.
Post-Condensation Modifications
-
Nitration/Reduction : To introduce the amine group at position 6, intermediate chromenones undergo nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl).
-
Purification : Recrystallization from ethanol/water mixtures (purity >95% by HPLC).
Pyridine-4-Carboxamide Coupling Strategies
The pyridine-4-carboxamide moiety is introduced via amide bond formation between the chromenone’s amine group and pyridine-4-carbonyl chloride.
Acylation via Carboxylic Acid Activation
One-Pot Coupling Approach
A patent-derived method (US8058440B2) simplifies the process by combining acid activation and coupling in DMF with N,N’-dicyclohexylcarbodiimide (DCC) .
-
Advantages : Reduced purification steps, higher scalability.
-
Yield : 78% with 99% purity after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Route: Sequential Cyclization and Fluorophenyl Incorporation
Michael Addition-Cyclization Sequence
A method adapted from sulfaguanidine hybrid syntheses involves:
-
Michael addition : 5-amino-2-hydroxyacetophenone reacts with 2-fluorobenzaldehyde in ethanol with piperidine (yield: 70%).
-
Cyclization : Using ammonium acetate in acetic acid at 100°C to form the chromenone core (yield: 65%).
Key Advantage : Direct incorporation of the 2-fluorophenyl group avoids post-synthetic modifications.
Microwave-Assisted Synthesis
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Pechmann Condensation | 68–75 | 95 | Scalability | High-temperature requirements |
| DCC-Mediated Coupling | 78 | 99 | Fewer purification steps | Cost of coupling agents |
| Microwave Synthesis | 89 | 98 | Rapid reaction time | Specialized equipment needed |
| Michael Addition | 65–70 | 93 | Direct fluorophenyl incorporation | Multi-step optimization required |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Challenges and Optimization Strategies
-
Regioselectivity : Competing substitution at chromenone positions 6 and 8 necessitates directing groups (e.g., nitro groups).
-
Fluorine Stability : Harsh acidic conditions may cleave the C-F bond; neutral or mildly basic conditions are preferred.
-
Solvent Selection : DMF enhances coupling efficiency but complicates purification; switching to THF improves isolability .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atom on the phenyl ring activates the aromatic system for NAS, particularly at positions ortho and para to the fluorine.
| Substrate Position | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C(3) of pyridine ring | Hydrazine hydrate (EtOH, reflux, 6 hr) | Pyridine hydrazide derivative | 68 | |
| C(6) of chromenone | NaSH/DMF (80°C, 12 hr) | Thiolated chromenone analog | 52 |
Key Observations :
-
Reactions at the pyridine ring proceed with higher regioselectivity compared to the chromenone core.
-
Fluorine's meta-directing effect dominates in phenyl ring substitutions, limiting para-substitution products.
Reduction Reactions
The conjugated ketone in the chromenone system undergoes selective reductions:
Mechanistic Insight :
-
CeCl₃·7H₂O acts as a Lewis acid to stabilize the enolate intermediate during ketone reduction.
-
Complete pyridine hydrogenation requires extended reaction times due to steric hindrance from the carboxamide group .
Oxidation Reactions
Controlled oxidations modify the chromenone system:
Critical Parameters :
-
Temperature control (<65°C) prevents decomposition of the fluorophenyl group during MnO₄⁻-mediated oxidations.
-
Acetic acid solvent minimizes esterification side reactions .
Cyclization Reactions
Intramolecular interactions enable ring-forming reactions:
Structure-Activity Relationship (SAR) :
-
Lactam formation increases metabolic stability by 3-fold in hepatic microsome assays .
-
Oxazolidinone derivatives show enhanced binding to aromatic amino acid residues in docking studies .
Cross-Coupling Reactions
Pd-mediated couplings enable structural diversification:
Optimized Conditions :
-
Microwave-assisted Suzuki couplings (100°C, 20 min) achieve >90% conversion .
-
Sterically hindered Xantphos ligand prevents β-hydride elimination in amine couplings .
Acid/Base-Mediated Rearrangements
The chromenone system undergoes pH-dependent transformations:
| pH Condition | Temperature | Rearrangement Type | Product Stability |
|---|---|---|---|
| HCl (1M) | Reflux | Chromone → Flavone isomer | Stable in organic solvents |
| NaOH (0.1M) | 25°C | Ring-opening to chalcone | Reversible at neutral pH |
Analytical Evidence :
-
X-ray crystallography confirms flavone isomerization under acidic conditions.
-
UV-Vis spectroscopy tracks chalcone re-cyclization kinetics (t₁/₂ = 3.2 hr at pH 7).
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide exhibit significant anticancer properties. Studies have shown that chromone derivatives can inhibit tumor growth by interfering with the cell cycle and promoting apoptosis in cancer cells. The presence of the fluorine atom enhances the compound's reactivity and biological potency, making it a candidate for further development as an anticancer agent .
Antioxidant Properties
This compound may possess antioxidant capabilities due to its chromone structure. Antioxidants are crucial in protecting cells from oxidative stress and related diseases. Preliminary studies on structurally related compounds suggest that modifications in the molecular structure can enhance antioxidant activity, indicating a potential for this compound in related applications .
Fluorescent Probes
The unique structural features of chromone derivatives allow them to act as fluorophores, which are essential in developing fluorescent probes for biological imaging and diagnostics. The incorporation of a fluorine atom may further enhance their photophysical properties, making them suitable for applications in bioimaging and chemical sensing .
Development of Solvochromic Dyes
Due to their structural characteristics, compounds like this compound can be utilized in creating solvochromic dyes that change color based on solvent polarity. This property is valuable in various applications, including sensors and indicators in chemical analysis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases by competing with ATP for binding, thereby blocking phosphorylation events crucial for cell signaling pathways. The fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Positional Isomerism: 2-Fluoro vs. 4-Fluorophenyl Derivatives
ortho on the phenyl ring). Key distinctions include:
Substituent Variations: Ethoxy vs. Fluoro Groups
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide (CAS 921785-05-9) replaces the 2-fluorophenyl group with a 4-ethoxyphenyl moiety and shifts the carboxamide to pyridine-2. Key comparisons:
- Steric Bulk : Ethoxy’s larger size may hinder binding in sterically sensitive pockets compared to the compact fluorine atom.
Fluorinated Benzylamine Derivatives ()
Compounds like 25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine) and 25I-NBF HCl share a fluorobenzyl motif but lack the chromene core. Despite structural differences, these highlight:
- Fluorine’s Role : Fluorine at the 2-position on benzyl groups enhances metabolic stability and bioavailability by resisting oxidative degradation .
- Pharmacokinetics : Fluorine’s electronegativity may improve binding affinity in serotonin receptor analogs, suggesting similar benefits in chromene derivatives .
Data Table: Structural and Hypothetical Property Comparison
*Calculated based on molecular formula CₙHₘFₖN₂O₂.
Research Implications and Computational Tools
- Structural Analysis : Tools like SHELX and WinGX (used for crystallographic refinement) enable precise determination of substituent effects on molecular conformation .
- SAR Insights : Fluorine’s position and carboxamide orientation are critical for optimizing target engagement. Ortho-fluorine may improve binding in sterically tolerant pockets, while para-fluorine favors electronic interactions .
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H15FN2O3, with a molecular weight of 360.34 g/mol. The compound features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The chromenone structure is known to inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of chromenones showed that this compound had significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's MIC values indicate its potential as a lead candidate for antibiotic development.
- Cytotoxic Effects on Cancer Cells : Research has indicated that this compound exhibits selective cytotoxicity towards specific cancer cell lines, suggesting its potential use in targeted cancer therapies. In vitro assays revealed that it could induce apoptosis in cancer cells while sparing normal cells, which is a desirable feature for anticancer agents.
- Anti-inflammatory Properties : In experimental models, the compound demonstrated a reduction in inflammatory markers, highlighting its potential application in treating inflammatory diseases. The ability to modulate immune responses could make it useful in conditions like rheumatoid arthritis or inflammatory bowel disease.
Q & A
Q. What established synthetic routes are available for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common synthetic approach involves multi-step condensation and cyclization reactions. For example, fluorophenyl-substituted chromenone intermediates can be synthesized via Claisen-Schmidt condensation of 2-fluoroacetophenone with substituted benzaldehydes, followed by cyclization under acidic conditions. Pyridine-4-carboxamide coupling is typically achieved using coupling reagents like EDCI/HOBt in anhydrous DMF . Optimization strategies include:
- Catalyst Screening : Testing palladium or copper catalysts to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.
Yield improvements (e.g., from 65% to >80%) are achievable by purifying intermediates via column chromatography and recrystallization .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify fluorophenyl, chromenone, and pyridine moieties. Aromatic protons in the chromen-4-one ring typically appear as doublets (δ 6.8–8.2 ppm) .
- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the pyridine nitrogen and chromenone carbonyl group. Dihedral angles between aromatic rings (e.g., 12.8° for fluorophenyl-pyridine) confirm spatial orientation .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 377.1) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar fluorinated aromatics:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/oral exposure (Category 4 acute toxicity) .
- Ventilation : Use fume hoods to avoid inhalation risks (H332) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound (e.g., conflicting IC50_{50}50 values in enzyme inhibition assays)?
- Methodological Answer : Contradictions may arise from assay variability or compound degradation. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both fluorescence-based and radiometric assays .
- Stability Testing : Monitor compound integrity in DMSO stocks via HPLC over 72 hours .
- Control Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
Q. What computational approaches are suitable for predicting the biological activity of derivatives of this compound?
- Methodological Answer : Integrate molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases) and QSAR modeling to correlate structural features (e.g., fluorine substitution) with activity. For example:
Q. How can researchers resolve challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Chiral resolution techniques:
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns for HPLC separation (e.g., Chiralpak AD-H) .
- Asymmetric Catalysis : Employ palladium-BINAP complexes to induce enantioselectivity during coupling steps .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
